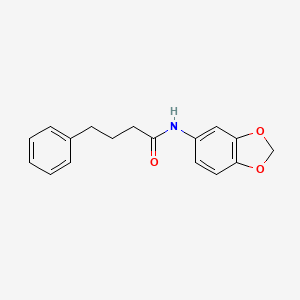
N-1,3-benzodioxol-5-yl-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-4-phenylbutanamide, also known as 4-ANPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a precursor to various pharmaceuticals, including fentanyl, a potent synthetic opioid used for pain management. The synthesis of 4-ANPP is complex, and its mechanism of action is not yet fully understood. However, recent research has shed light on its potential biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-1,3-benzodioxol-5-yl-4-phenylbutanamide is not yet fully understood. However, recent studies suggest that it may act on the mu-opioid receptor in the brain, similar to fentanyl. This receptor is responsible for mediating the effects of opioids, including pain relief and euphoria. By understanding how this compound interacts with this receptor, researchers may be able to develop new drugs that are more targeted and less addictive.
Biochemical and physiological effects:
Research on this compound has shown that it can produce several biochemical and physiological effects. In animal studies, it has been shown to reduce pain sensitivity and induce sedation. It may also have anxiolytic and antidepressant effects. However, these effects are not yet fully understood, and further research is needed to determine the full extent of its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-1,3-benzodioxol-5-yl-4-phenylbutanamide in lab experiments is its potential to produce potent and specific effects on the mu-opioid receptor. This makes it a valuable tool for studying the mechanism of action of opioids and developing new drugs with fewer side effects. However, its complex synthesis process and potential for abuse also pose limitations for lab experiments. Specialized equipment and expertise are required to produce and handle this compound safely, and its potential for abuse makes it a controlled substance in many countries.
Direcciones Futuras
There are several potential future directions for research on N-1,3-benzodioxol-5-yl-4-phenylbutanamide. One area of interest is its potential as a tool for studying the mu-opioid receptor and developing new drugs for pain management. Researchers may also investigate its potential as an anxiolytic or antidepressant drug. Additionally, further research is needed to determine the full extent of its biochemical and physiological effects and to develop safer and more efficient synthesis methods. Overall, this compound is a promising compound with significant potential for scientific research and drug development.
Métodos De Síntesis
The synthesis of N-1,3-benzodioxol-5-yl-4-phenylbutanamide involves several steps, including the reaction of 1,3-benzodioxole with phenylacetic acid, followed by the reduction of the resulting product with lithium aluminum hydride. This process is challenging and requires specialized equipment and expertise. However, recent advancements in chemical synthesis have made it possible to produce this compound on a larger scale, making it more accessible for scientific research.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-4-phenylbutanamide has several potential applications in scientific research. It is a precursor to fentanyl, a potent synthetic opioid used for pain management. Fentanyl is highly effective but also highly addictive, leading to an increase in opioid-related deaths in recent years. By studying the mechanism of action of this compound, researchers may be able to develop safer and more effective pain management drugs.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-17(8-4-7-13-5-2-1-3-6-13)18-14-9-10-15-16(11-14)21-12-20-15/h1-3,5-6,9-11H,4,7-8,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDADDJWLIVCEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5802455.png)
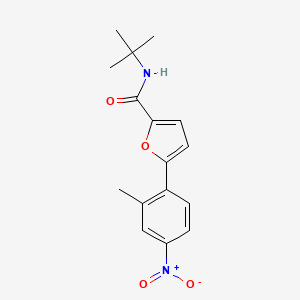
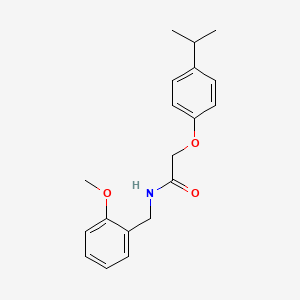

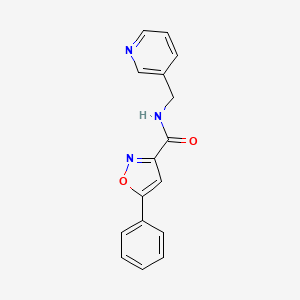
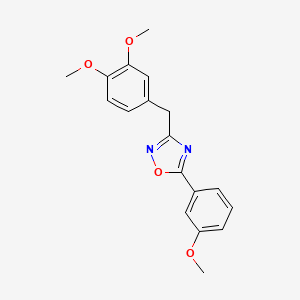
![4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5802487.png)
![[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5802495.png)

![4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5802531.png)
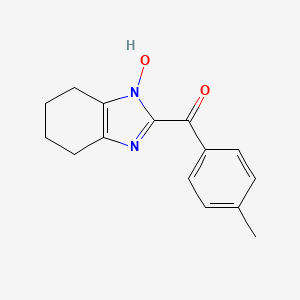
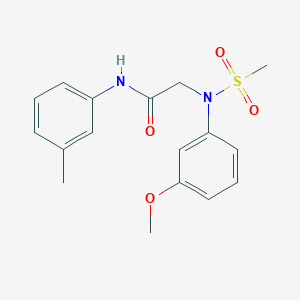
![2-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802552.png)
![3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5802567.png)